molecular formula C8H8ClNO2 B1626385 1-(1-Chloroethyl)-3-nitrobenzene CAS No. 34586-27-1

1-(1-Chloroethyl)-3-nitrobenzene

Cat. No.: B1626385
CAS No.: 34586-27-1
M. Wt: 185.61 g/mol
InChI Key: QRWUNNJGVSGUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloroethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where a nitro group is attached to the third carbon and a 1-chloroethyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloroethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(1-chloroethyl)benzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-hydroxyethyl)-3-nitrobenzene.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, resulting in 1-(1-chloroethyl)-3-aminobenzene.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents, forming 1-(1-chloroethyl)-3-nitrobenzoic acid.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: 1-(1-Hydroxyethyl)-3-nitrobenzene.

    Reduction: 1-(1-Chloroethyl)-3-aminobenzene.

    Oxidation: 1-(1-Chloroethyl)-3-nitrobenzoic acid.

Scientific Research Applications

1-(1-Chloroethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into its potential as a precursor for the synthesis of biologically active molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to various substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the ethyl group.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chloroethyl)-4-nitrobenzene: Similar structure but with the nitro group at the para position.

    1-(1-Bromoethyl)-3-nitrobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-(1-Chloroethyl)-2-nitrobenzene: Similar structure but with the nitro group at the ortho position.

Uniqueness

1-(1-Chloroethyl)-3-nitrobenzene is unique due to the specific positioning of the nitro and chloroethyl groups, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group relative to the chloroethyl group provides distinct electronic and steric effects compared to its ortho and para counterparts.

Properties

IUPAC Name

1-(1-chloroethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUNNJGVSGUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515954
Record name 1-(1-Chloroethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34586-27-1
Record name 1-(1-Chloroethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-chloroethyl)-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloroethyl)-3-nitrobenzene
Reactant of Route 2
1-(1-Chloroethyl)-3-nitrobenzene
Reactant of Route 3
1-(1-Chloroethyl)-3-nitrobenzene
Reactant of Route 4
1-(1-Chloroethyl)-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(1-Chloroethyl)-3-nitrobenzene
Reactant of Route 6
1-(1-Chloroethyl)-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.